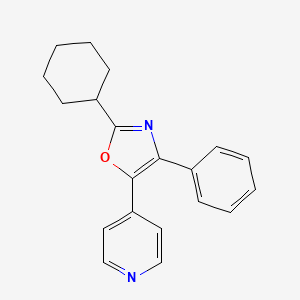
9,10-Bis(1-cyclopropylideneprop-2-EN-1-YL)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of cyclopropylidene groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the cyclopropylidene groups or the anthracene core, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials .
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene involves its interaction with light and subsequent photophysical processes. The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. The molecular targets and pathways involved in these processes are primarily related to its electronic structure and the nature of the substituents on the anthracene core .
Comparison with Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
Comparison: Compared to these similar compounds, 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene exhibits unique photophysical properties due to the presence of cyclopropylidene groups. These groups influence the electronic structure and stability of the compound, making it distinct in terms of its fluorescence quantum yield and thermal stability .
Properties
CAS No. |
654667-16-0 |
|---|---|
Molecular Formula |
C26H22 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
9,10-bis(1-cyclopropylideneprop-2-enyl)anthracene |
InChI |
InChI=1S/C26H22/c1-3-19(17-13-14-17)25-21-9-5-7-11-23(21)26(20(4-2)18-15-16-18)24-12-8-6-10-22(24)25/h3-12H,1-2,13-16H2 |
InChI Key |
IIAMMTXGAVQBFR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C1CC1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C(=C5CC5)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


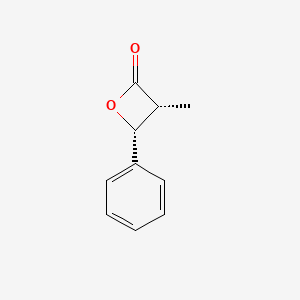
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
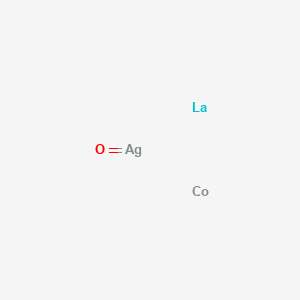
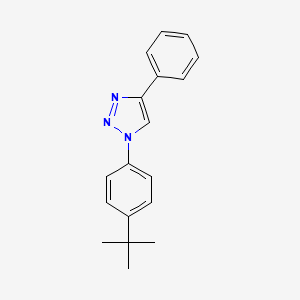
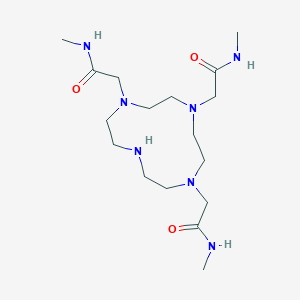
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
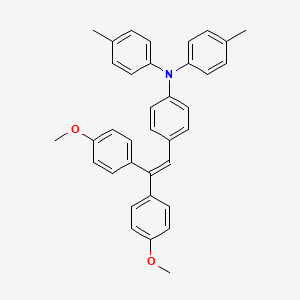
silane](/img/structure/B12522793.png)
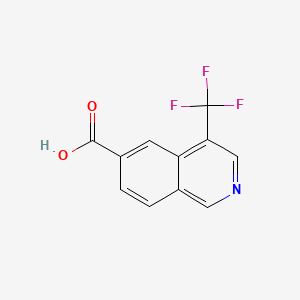
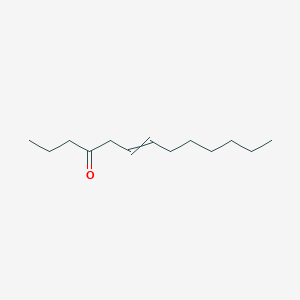
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
